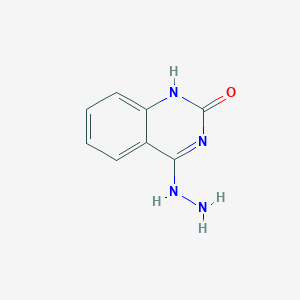

2(1H)-Quinazolinone, 4-hydrazinyl-

Description

Overview of the Quinazolinone Scaffold in Chemical Research

The quinazolinone skeleton, specifically the 4(3H)-quinazolinone isomer, is a privileged structure in drug discovery and agrochemical development. mdpi.comnih.gov Its derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, anti-inflammatory, antiviral, antimicrobial, and anticonvulsant activities. researchgate.netnih.govresearchgate.net This broad biological profile has established quinazolinone as one of the most vital scaffolds in medicinal chemistry. researchgate.net The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its chemical and biological properties. researchgate.net Researchers have extensively explored these modifications to develop novel therapeutic agents and functional materials. rsc.orgrsc.org The ability of quinazolinone derivatives to interact with a variety of biological targets underscores their importance in contemporary chemical research. researchgate.netnih.gov

Historical Development and Significance of Hydrazine-Containing Heterocycles

The journey of hydrazine (B178648) (N₂H₄) in chemistry began in 1875 with its discovery by Emil Fischer. wikipedia.orghydrazine.com Initially of academic interest, its high reactivity and utility as a building block for heterocyclic compounds soon became apparent. wikipedia.orgclockss.org The bifunctional nature of hydrazine, with its two nucleophilic nitrogen atoms, makes it a key reagent in the synthesis of numerous heterocyclic systems, including pyrazoles and triazoles, through condensation reactions with difunctional electrophiles. wikipedia.orgclockss.org

The incorporation of a hydrazine moiety into heterocyclic structures has been a pivotal strategy in the development of compounds with significant biological and industrial applications. researchgate.net Hydrazine and its derivatives have been utilized as rocket fuels, gas generators, and in the synthesis of pharmaceuticals, agrochemicals, and polymers. researchgate.net The first large-scale production of hydrazine began in 1953, solidifying its importance in both research and industrial settings. researchgate.net

Specific Focus on 2(1H)-Quinazolinone, 4-hydrazinyl- within the Quinazolinone Family

2(1H)-Quinazolinone, 4-hydrazinyl- is a distinct member of the quinazolinone family, characterized by a hydrazine group at the 4-position of the quinazolinone core. This substitution introduces a highly reactive and versatile functional group, enhancing the potential for a wide range of chemical modifications. evitachem.com The presence of the hydrazinyl moiety makes this compound a valuable intermediate in the synthesis of more complex heterocyclic systems and derivatives with tailored properties. mdpi.com

Table 1: Physicochemical Properties of 2(1H)-Quinazolinone, 4-hydrazinyl-

| Property | Value |

| Molecular Formula | C₈H₈N₄O |

| Molecular Weight | 176.18 g/mol |

| IUPAC Name | 4-hydrazinyl-1H-quinazolin-2-one |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NC(=O)N2)NN |

This data is compiled from chemical databases and may vary slightly depending on the source.

The synthesis of 2(1H)-Quinazolinone, 4-hydrazinyl- can be achieved through several routes. A common method involves the reaction of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one with hydrazine hydrate (B1144303). mdpi.com Another approach is the nucleophilic substitution of a halogenated quinazoline (B50416) derivative with hydrazine. evitachem.com These synthetic strategies provide access to this key intermediate for further chemical exploration. mdpi.com

Research Objectives and Scope for Advanced Investigations of 2(1H)-Quinazolinone, 4-hydrazinyl-

The unique structural features of 2(1H)-Quinazolinone, 4-hydrazinyl- present numerous opportunities for advanced research. Future investigations are expected to focus on several key areas:

Synthesis of Novel Derivatives: The reactive hydrazine group serves as a handle for the synthesis of a diverse library of derivatives. Condensation reactions with various carbonyl compounds can yield hydrazone derivatives, which themselves can be further cyclized to form novel heterocyclic systems. mdpi.comresearchgate.net

Exploration of Biological Activities: Given the broad pharmacological profile of the quinazolinone scaffold, new derivatives of 2(1H)-Quinazolinone, 4-hydrazinyl- will be screened for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. researchgate.netnih.gov Recent studies have already shown that quinazolinone-hydrazide derivatives can act as receptor tyrosine kinase inhibitors. nih.govresearchgate.net

Development of Functional Materials: The electron-deficient nature of some quinazolinone derivatives suggests potential applications in materials science, such as in the development of electrochromic materials or as components of metal-organic frameworks. mdpi.com

Mechanistic Studies: Elucidating the mechanisms of action of biologically active derivatives will be crucial for rational drug design and the optimization of lead compounds. nih.gov This includes understanding how these molecules interact with their biological targets at a molecular level.

Table 2: Examples of Research on 2(1H)-Quinazolinone, 4-hydrazinyl- Derivatives

| Derivative Class | Synthetic Approach | Investigated Application |

| Hydrazones | Condensation with carbonyl compounds | Antimicrobial agents |

| Pyrazoles | Cyclization of hydrazone derivatives | Antimicrobial agents |

| Triazolo-quinazolinones | Multi-component reactions | Anticancer agents |

This table summarizes general research directions and does not represent an exhaustive list.

The continued exploration of 2(1H)-Quinazolinone, 4-hydrazinyl- and its derivatives holds significant promise for the discovery of new molecules with valuable applications in medicine and beyond.

Structure

3D Structure

Properties

Molecular Formula |

C8H8N4O |

|---|---|

Molecular Weight |

176.18 g/mol |

IUPAC Name |

4-hydrazinyl-1H-quinazolin-2-one |

InChI |

InChI=1S/C8H8N4O/c9-12-7-5-3-1-2-4-6(5)10-8(13)11-7/h1-4H,9H2,(H2,10,11,12,13) |

InChI Key |

GTRILPUYZFUVNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=O)N2)NN |

Origin of Product |

United States |

Synthetic Methodologies for 2 1h Quinazolinone, 4 Hydrazinyl and Its Derivatives

Established Synthetic Pathways to the 2(1H)-Quinazolinone Core

The formation of the fundamental 2(1H)-quinazolinone scaffold is a critical first step in the synthesis of the target compound. Several reliable methods have been developed, primarily utilizing anthranilic acid derivatives and isatoic anhydride (B1165640) as starting materials.

Cyclization Reactions from Anthranilic Acid Derivatives

A highly utilized method for constructing the 4(3H)-quinazolinone ring system involves the acylation of anthranilic acid with an acyl chloride, followed by ring closure with acetic anhydride to form a 1,3-benzoxazin-4-one intermediate. nih.gov This intermediate is then treated with various amines to yield the desired 4(3H)-quinazolinone derivatives. nih.gov A variation of this method uses chloro acyl chloride, which allows for simultaneous second ring closure to produce fused quinazolinone derivatives in acceptable yields. nih.gov

The Niementowski synthesis offers a straightforward approach by condensing anthranilic acid with acid amides to form 4-(3H) quinazolinone. nih.gov Furthermore, the reaction of anthranilic acid with formamide (B127407) can produce quinazolin-4-one. ekb.eg Microwave-assisted synthesis using organic clay as a catalyst has also been employed for the reaction of anthranilic acid with amides, providing quinazolinone derivatives in moderate to excellent yields with a simple work-up. ijarsct.co.in

A notable synthesis of quinazolin-2,4(1H,3H)-dione, a related core structure, can be achieved starting from anthranilic acid. nih.gov This dione (B5365651) can then be functionalized further.

Routes from Isatoic Anhydride and Related Precursors

Isatoic anhydride is a versatile and widely used precursor for the synthesis of 2-substituted quinazolinones. derpharmachemica.com One common approach involves a three-component condensation of isatoic anhydride, an amine or ammonium (B1175870) salt, and an aldehyde. researchgate.netresearchgate.net Various catalysts, including organocatalysts like p-toluenesulfonic acid and Lewis acids, can be employed, though these reactions may sometimes yield 2,3-dihydroquinazolin-4(1H)-ones as byproducts. derpharmachemica.comresearchgate.net

The reaction of isatoic anhydride with hydrazine (B178648) hydrate (B1144303) initially forms 2-aminobenzohydrazide. nih.gov This intermediate can then be further reacted to form the quinazolinone ring. For instance, multicomponent reactions involving isatoic anhydride, amines, and aldehydes in water at room temperature can lead to the formation of Schiff bases, which can be precursors to quinazolinones. researchgate.net Efficient one-pot methods for the synthesis of 2-aryl quinazolinones have been developed using isatoic anhydride, amines, and benzylic alcohols in water. researchgate.net

Specific Synthesis of the 4-Hydrazinyl Moiety

Once the quinazolinone core is established, the introduction of the 4-hydrazinyl group is a key transformation. This is typically achieved through nucleophilic substitution on a suitable precursor or by converting a thioxo group.

Introduction of the Hydrazine Group via Nucleophilic Substitution

A primary method for introducing the hydrazine group is through the nucleophilic substitution of a 4-chloroquinazoline (B184009) derivative with hydrazine hydrate. ekb.egekb.eg The 4-chloroquinazoline precursor is often synthesized by treating the corresponding 4(3H)-quinazolinone with a chlorinating agent such as phosphoryl chloride or a combination of trichloroisocyanurate and triphenylphosphine. nih.govnih.gov The subsequent reaction with hydrazine hydrate displaces the chlorine atom to yield the 4-hydrazinoquinazoline (B1199610). ekb.egekb.eg

This nucleophilic aromatic substitution is influenced by the reaction medium and the nature of the nucleophile. researchgate.net The reaction of 4-chloroquinazoline with hydrazine is a model system for studying these substitutions. researchgate.net The resulting 4-hydrazinoquinazoline can then be used as a versatile intermediate for further derivatization. ekb.eg For example, it can react with carbon disulfide to form triazolo[4,3-c]quinazoline derivatives. ekb.egekb.eg

Conversion from Thioxo-quinazolinone Intermediates

An alternative route to the 4-hydrazinyl moiety involves the conversion of a 4-thioxo-quinazolinone (quinazoline-4-thione) intermediate. The thione is prepared from the corresponding quinazolinone by treatment with a thionating agent like phosphorus pentasulfide (P2S5) or Lawesson's reagent. ekb.eglmaleidykla.lt

Alkylation of a 2-(methylthio)quinazoline-4(3H)-thione at the sulfur atom creates a good leaving group at the 4-position. Subsequent reaction with hydrazine hydrate results in the formation of the 4-hydrazinoquinazoline derivative. lmaleidykla.lt For instance, alkylation with reagents like chloroacetone (B47974) or ethyl bromoacetate, followed by treatment with hydrazine hydrate, yields 2-methylthio-4-hydrazinoquinazoline. lmaleidykla.lt

Multicomponent Reactions for Advanced Quinazolinone Construction

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex quinazolinone derivatives. frontiersin.orgnih.gov These reactions allow for the formation of multiple bonds in a single step from three or more starting materials, leading to high structural diversity. nih.gov

One such approach is the Ugi four-component reaction (Ugi-4CR), which has been utilized to rapidly synthesize diverse polycyclic quinazolinones. nih.gov MCRs often employ readily available starting materials like isatoic anhydride, amines, and aldehydes. openmedicinalchemistryjournal.com For example, an efficient multicomponent reaction for preparing 2,3-dihydroquinazolin-4(1H)-ones uses isatoic anhydride, an amine, and an aldehyde, sometimes in green solvents like ionic liquids. openmedicinalchemistryjournal.com The development of novel catalysts, such as magnetic palladium catalysts, has further enhanced the sustainability and efficiency of these multicomponent syntheses. frontiersin.org

The table below summarizes various synthetic approaches to quinazolinone derivatives.

| Starting Material(s) | Reagents/Conditions | Product Type |

| Anthranilic acid, Chloro acyl chloride, Amine | Acetic anhydride | Fused quinazolinones nih.gov |

| Anthranilic acid, Acid amides | Condensation | 4-(3H) quinazolinone nih.gov |

| Isatoic anhydride, Amine, Aldehyde | Various catalysts | 2,3-Dihydroquinazolin-4(1H)-ones researchgate.netresearchgate.net |

| 4(3H)-Quinazolinone | POCl3 or Cl3CCN/PPh3, then N2H4·H2O | 4-Hydrazinoquinazoline nih.govekb.egekb.egnih.gov |

| Quinazolin-4(3H)-one | P2S5 or Lawesson's reagent, then N2H4·H2O | 4-Hydrazinoquinazoline ekb.eglmaleidykla.lt |

| 2-Aminobenzamide, Aryl iodide, Carbonyl source | Magnetic Pd catalyst, K2CO3 | 2-Aryl quinazolin-4(3H)-ones frontiersin.org |

| Isatoic anhydride, Phenylhydrazine, Aromatic aldehydes | SBA-15@ELA nanocatalyst, Ethanol (B145695) | 2-Aryl-3-(arylamino)-2,3-dihydroquinazolin-4(1H)-ones nih.gov |

Catalytic Strategies in the Synthesis of 2(1H)-Quinazolinone, 4-hydrazinyl- Derivatives

The synthesis of 4-hydrazinyl-2(1H)-quinazolinone derivatives frequently relies on the initial catalytic construction of a quinazolinone precursor, which is subsequently functionalized. A primary route to introduce the hydrazinyl moiety is through the reaction of a 4-substituted quinazolinone, such as a 4-chloro or 4-thioxo derivative, with hydrazine hydrate. ekb.egmdpi.com

Various catalytic systems have been developed to efficiently synthesize the foundational quinazolinone ring. Transition-metal catalysis is a prominent strategy, with copper, palladium, iron, and manganese being widely employed. mdpi.comnih.gov Copper catalysts, for instance, are used in reactions involving 2-aminobenzamides and various coupling partners. organic-chemistry.org Copper(I) iodide has been utilized in the tandem reaction of 1-(2-bromophenyl)-methanamines and amidines to form functionalized quinazolines. nih.gov Similarly, copper-catalyzed methods allow for the synthesis of quinazolines from 2-aminoarylketones and methylarenes. nih.gov

Palladium-catalyzed cross-coupling reactions are also a powerful tool for C-N bond formation in quinazoline (B50416) synthesis. mdpi.com Iron catalysis offers a more economical and environmentally friendly alternative, with FeCl₂ being used in the synthesis of quinazolines from (2-aminophenyl)methanols and benzamides. nih.gov Manganese(I) catalysts have been applied in acceptorless dehydrogenative coupling reactions, providing a sustainable route to 2-substituted quinazolines from 2-amino-benzylalcohol and primary amides. acs.org

Beyond metal catalysis, organocatalytic strategies have emerged as a valuable metal-free alternative for quinazolinone synthesis. frontiersin.orgnih.gov Catalysts such as p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid (TFA) have been used in grinding-assisted and oxidative cyclization reactions, respectively, to produce diverse quinazolinone derivatives. frontiersin.orgnih.gov

| Catalyst System | Reactants | Type of Derivative Synthesized | Key Features |

|---|---|---|---|

| Copper(I) Iodide / Pivalic Acid | 1-(2-bromophenyl)-methanamines and amidines | Functionalized Quinazolines | Tandem reaction with oxygen as an oxidant. nih.gov |

| FeCl₂·4H₂O / Phenanthroline | (2-aminophenyl)methanols and benzamides | Quinazolines | Broad substrate scope with water and hydrogen as byproducts. nih.gov |

| Mn(I) complex | 2-aminobenzyl alcohol and primary amides | 2-Substituted Quinazolines | Acceptorless dehydrogenative coupling. acs.org |

| p-Toluenesulfonic acid (p-TSA) | 2-aminobenzamides and aldehydes | 4(3H)-Quinazolinones | Mild reaction conditions. organic-chemistry.org |

| Trifluoroacetic acid (TFA) / TBHP | Isatins and 1,2,3,4-tetrahydroisoquinolines | Tetracyclic Quinazolinones | Acid-catalyzed oxidative cyclization. frontiersin.orgnih.gov |

Green Chemistry Approaches in Synthetic Route Development

The principles of green chemistry are increasingly being integrated into the synthesis of quinazolinone derivatives to minimize environmental impact. researchgate.net These approaches focus on the use of sustainable materials, energy efficiency, and the reduction of waste.

A key aspect of green synthetic routes is the use of environmentally benign solvents. Water has been utilized as a solvent in organocatalytic multicomponent reactions, for example, using triethanolamine (B1662121) (TEOA) as a catalyst. frontiersin.org Biomass-derived solvents, such as eucalyptol, have also been successfully employed for the synthesis of quinazoline-2(1H)-thiones, which can be precursors to hydrazinyl derivatives. researchgate.net These green solvents offer a safer and more sustainable alternative to traditional volatile organic solvents. researchgate.net

Recyclable catalysts are another cornerstone of green quinazolinone synthesis. Magnetic nanocatalysts, such as Fe₃O₄@cellulose-OSO₃H and copper-supported magnetic modified graphene oxide, offer high efficiency and can be easily recovered from the reaction mixture using a magnet for multiple reuse cycles. researchgate.netnih.gov Heteropoly acids supported on silica (B1680970) have also been used as recyclable catalysts for the synthesis of quinazolinone derivatives. researchgate.net

Energy-efficient synthetic methods are also being explored. Microwave-assisted synthesis has been shown to accelerate reactions, as seen in the 4-dimethylaminopyridine (B28879) (DMAP) catalyzed synthesis of quinazolin-2,4-diones. frontiersin.org Visible-light photocatalysis represents another innovative and sustainable approach. For example, curcumin-sensitized titanium dioxide nanoparticles have been used as a photocatalyst for the one-pot, three-component synthesis of quinazoline derivatives under visible light, achieving high yields in short reaction times. mdpi.com This method avoids harsh reaction conditions and minimizes waste. mdpi.com

| Green Approach | Specific Method/Catalyst | Reactants | Key Advantages |

|---|---|---|---|

| Benign Solvents | Water | Isatoic anhydride, aldehydes, and nitrogen sources | Eco-friendly and readily available. frontiersin.org |

| Benign Solvents | Eucalyptol | Anthranilonitrile and phenylisothiocyanate reagents | Biomass-derived and sustainable. researchgate.net |

| Recyclable Catalysts | Magnetic modified graphene oxide supported with copper | Three-component one-pot synthesis | High efficiency, short reaction times, and easy separation. nih.gov |

| Recyclable Catalysts | H₅PV₂Mo₁₀O₄₀/SiO₂ POM composite | Aromatic aldehydes and anthranilamide | Recyclable heteropoly acid catalyst. researchgate.net |

| Energy Efficiency | Visible-light photocatalysis with Curcumin-sensitized TiO₂ | Dimedone, urea/thiourea, and substituted aldehydes | Uses renewable energy, mild conditions, and high efficiency. mdpi.com |

| Energy Efficiency | Microwave irradiation with DMAP | 2-aminobenzamides and di-tert-butyl dicarbonate | Rapid synthesis. frontiersin.org |

Chemical Reactivity and Derivatization Pathways of 2 1h Quinazolinone, 4 Hydrazinyl

Condensation Reactions of the Hydrazinyl Moiety with Carbonyl Compounds

The hydrazinyl group at the 4-position of the quinazolinone ring is a potent nucleophile, making it highly reactive towards electrophilic carbonyl compounds. This reactivity is the basis for the synthesis of a diverse range of derivatives.

The reaction of 4-hydrazinyl-2(1H)-quinazolinone with various aldehydes and ketones leads to the formation of Schiff bases and hydrazones. nih.govresearchgate.netnih.govjocpr.com These condensation reactions are typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or dioxane. researchgate.netjocpr.comnih.gov The formation of the characteristic azomethine group (>C=N-) in the product can be confirmed by spectroscopic methods like IR and NMR. jocpr.com

For instance, the condensation of 3-amino-2-phenyl quinazolin-4(3H)-one with different aromatic aldehydes yields the corresponding Schiff base derivatives. nih.gov Similarly, 4-hydrazinyl-6,8-dibromo-2-(3,4-dichlorophenyl)quinazoline readily reacts with benzaldehyde, 4-methoxy benzaldehyde, and acetic anhydride (B1165640) to form the corresponding hydrazone derivatives. ekb.eg The reaction conditions, such as the solvent and catalyst, can influence the reaction's efficiency and yield. nih.govrsc.org Mechanochemical and solid-state melt reactions have also been explored as alternative, often more efficient, methods for the synthesis of these compounds. nih.govrsc.org

A variety of aldehydes, including substituted aromatic aldehydes, have been successfully employed in these condensation reactions to generate a library of quinazolinone-based Schiff bases. nih.govjocpr.com

Table 1: Examples of Schiff Bases and Hydrazones Derived from 4-Hydrazinyl-2(1H)-quinazolinone Analogs

| Starting Quinazolinone | Carbonyl Compound | Product Type | Reference |

| 3-Amino-2-phenyl quinazolin-4(3H)-one | Substituted aromatic aldehydes | Schiff Base | nih.gov |

| 4-Hydrazinyl-6,8-dibromo-2-(3,4-dichlorophenyl)quinazoline | Benzaldehyde | Hydrazone | ekb.eg |

| 4-Hydrazinyl-6,8-dibromo-2-(3,4-dichlorophenyl)quinazoline | 4-Methoxy benzaldehyde | Hydrazone | ekb.eg |

| 3-Amino-2-methylquinazolin-4(3H)-one | Various aldehyde derivatives | Schiff Base | nih.gov |

| 2-Ethoxy-4-hydrazinoquinazoline | Acetone | Schiff Base | nih.gov |

The electronic nature of the substituents on the carbonyl compound can influence the reactivity and properties of the resulting Schiff base or hydrazone. Electron-withdrawing groups on the aldehyde or ketone can enhance the electrophilicity of the carbonyl carbon, facilitating the condensation reaction. Conversely, electron-donating groups may decrease the reaction rate.

The structure of the final product also dictates its potential for further chemical transformations. For example, hydrazones derived from the reaction with ethyl acetoacetate (B1235776) can be cyclized to form pyrazolinone derivatives.

Cyclization Reactions to Fused Heterocyclic Systems

The hydrazinyl moiety in 4-hydrazinyl-2(1H)-quinazolinone and its derivatives serves as a key functional group for the construction of various fused heterocyclic systems. These intramolecular or intermolecular cyclization reactions lead to the formation of novel polycyclic compounds with potential biological activities.

One of the most significant applications of 4-hydrazinyl-2(1H)-quinazolinone is its use in the synthesis of triazolo[4,3-c]quinazolinone derivatives. ekb.eg These tricyclic compounds are formed through cyclization reactions involving the hydrazinyl group and a suitable one-carbon donor.

For example, the reaction of 4-hydrazinyl-6,8-dibromo-2-(3,4-dichlorophenyl)quinazoline with carbon disulfide results in the formation of 7,9-dibromo-5-(3,4-dichlorophenyl)- nih.govrsc.orgmdpi.comtriazolo[4,3-c]quinazoline-3(2H)-thione. ekb.eg Similarly, reacting 2-ethoxy-4-hydrazinoquinazoline with various acid chlorides, such as benzoyl, crotonyl, cinnamyl, and 2-furoyl chlorides, leads to the formation of 5-ethoxy-2-substituted- nih.govrsc.orgmdpi.comtriazolo[1,5-c]quinazolines via a Dimroth rearrangement. nih.gov The reaction of 2-hydrazino-3-phenyl-4(3H)-quinazolinone with aliphatic acids, aldehydes, and carbon disulfide also yields triazolo[4,3-a]quinazolin-5(4H)-ones.

The choice of the cyclizing agent determines the nature of the substituent at the 3-position of the triazole ring.

Table 2: Synthesis of Triazolo[4,3-c]quinazolinone Derivatives

| Starting Material | Reagent | Product | Reference |

| 4-Hydrazinyl-6,8-dibromo-2-(3,4-dichlorophenyl)quinazoline | Carbon disulfide | 7,9-Dibromo-5-(3,4-dichlorophenyl)- nih.govrsc.orgmdpi.comtriazolo[4,3-c]quinazoline-3(2H)-thione | ekb.eg |

| 2-Ethoxy-4-hydrazinoquinazoline | Benzoyl chloride | 5-Ethoxy-2-phenyl- nih.govrsc.orgmdpi.comtriazolo[1,5-c]quinazoline | nih.gov |

| 2-Hydrazino-3-phenyl-4(3H)-quinazolinone | Carbon disulfide | 1-Mercapto-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one |

The reaction of hydrazono quinazolinone derivatives with hydrazine (B178648) hydrate (B1144303) or phenyl hydrazine can lead to the formation of pyrazole-fused systems. nih.gov For instance, the treatment of hydrazono quinazolinone derivatives, obtained from the reaction of diazonium salts of 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one with active methylene (B1212753) compounds, with hydrazine hydrate or phenyl hydrazine affords pyrazolin-5-one derivatives of 3H-quinazolin-4-one. nih.gov

Another approach involves the reaction of 3-acetyl-4-phenyl-chinolin-2-one with p-chlorophenylhydrazine for the synthesis of substituted 1H-pyrazolo[3,4-b]quinoline. mdpi.com The reaction of 2-hydrazino-3-phenyl-4(3H)-quinazolinone with ethyl acetoacetate gives the corresponding hydrazone, which can be readily converted into 2-(3-methyl-5-oxo-2-pyrazolin-1-yl)-3-phenyl-4(3H)-quinazolinone.

The versatile reactivity of the 4-hydrazinyl-2(1H)-quinazolinone scaffold extends to the synthesis of other fused heterocyclic systems, including oxadiazoles. While direct synthesis from 4-hydrazinyl-2(1H)-quinazolinone is less commonly reported, derivatives can be utilized. For example, quinazolin-4-one linked 1,3,4-oxadiazole (B1194373) derivatives have been synthesized through multi-step reactions starting from anthranilic acid. researchgate.net

Furthermore, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones has been shown to yield pyridazino[4,3-c:5,6-c′]diquinolines. mdpi.com This reaction proceeds through a proposed mechanism involving nucleophilic substitution, dimerization, autoxidation, and electrocyclic reactions. mdpi.com

Functional Group Transformations and Side-Chain Modifications

The hydrazinyl group of 2(1H)-Quinazolinone, 4-hydrazinyl- is readily derivatized, most commonly through reactions with electrophilic species. These transformations allow for the construction of new heterocyclic rings fused to the quinazoline (B50416) framework and the introduction of various side chains.

One of the most fundamental transformations is the condensation reaction with carbonyl compounds. The reaction of 2-hydrazinylquinazolin-4(3H)-one with various aldehydes and ketones, often in a suitable solvent like glacial acetic acid or ethanol, yields the corresponding hydrazone derivatives. mdpi.comnih.gov This reaction is a versatile method for introducing a wide range of substituents. For instance, reactions with furan-2-carbaldehyde, thiophene-2-carbaldehyde, and 4-methylcyclohexan-1-one produce the respective hydrazones. mdpi.com Similarly, various substituted benzaldehydes can be used to synthesize a series of quinazolinone hydrazide triazole derivatives. nih.gov

The hydrazinyl moiety is also a key precursor for synthesizing fused triazole and triazine ring systems. Reaction with carbon electrophiles like acetic anhydride or carbon disulfide can lead to the formation of 1,2,4-triazolo[4,3-c]quinazolines. ekb.eg The reaction of 2-ethoxy-4-hydrazinoquinazoline with diethyl oxalate (B1200264) and ethyl chloroacetate (B1199739) has been shown to produce 6-ethoxy-2H- jptcp.comnih.govresearchgate.nettriazino[4,3-c]quinazoline-3,4-dione and 6-ethoxy-2,3-dihydro-4H- jptcp.comnih.govresearchgate.nettriazino[4,3-c]quinazolin-4-one, respectively. nih.gov Furthermore, sugar hydrazones formed from 2-ethoxy-4-hydrazinoquinazoline can undergo oxidative cyclization with iron (III) chloride to yield 1-(alditol-1-yl)-5-ethoxy jptcp.comnih.govresearchgate.nettriazolo[1,5-c]quinazolines. nih.gov

Another documented reaction pathway is autoxidation. While studied in the analogous 4-hydrazinylquinolin-2(1H)-one system, this reaction highlights the potential reactivity of the hydrazinyl group. Heating 4-hydrazinylquinolin-2(1H)-ones in pyridine (B92270) can lead to an abnormal formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones through an autoxidation process. mdpi.com

Table 1: Examples of Functional Group Transformations

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2-hydrazinylquinazolin-4(3H)-one | 1-(Furan-2-yl)ethan-1-one | 2-(2-(1-(Furan-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one | mdpi.com |

| 2-hydrazinylquinazolin-4(3H)-one | Isatin (Indoline-2,3-dione) | 2-(2-(2-Oxoindolin-3-ylidene)hydrazinyl)quinazolin-4(3H)-one | mdpi.com |

| 2-hydrazinyl-3-methylquinazolin-4(3H)-one | 4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde | (E)-N'-(4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)-3-methyl-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide | nih.gov |

| 2-(1-methylethyl)-4-hydrazino quinazoline | Carbon Disulfide (CS₂) | 2-(1-methylethyl)- jptcp.comnih.govresearchgate.nettriazolo[4,3-c]quinazoline-3-thione | ekb.eg |

| 2-Ethoxy-4-hydrazinoquinazoline | Diethyl oxalate | 6-Ethoxy-2H- jptcp.comnih.govresearchgate.nettriazino[4,3-c]quinazoline-3,4-dione | nih.gov |

| 4-hydrazinylquinolin-2(1H)-one | Heat in Pyridine (Autoxidation) | Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione | mdpi.com |

Coordination Chemistry: 2(1H)-Quinazolinone, 4-hydrazinyl- as a Ligand

The quinazolinone scaffold, particularly when functionalized with a hydrazinyl or hydrazone group, possesses multiple heteroatoms (N, O) that can act as donor sites for metal ions. This makes 2(1H)-Quinazolinone, 4-hydrazinyl- and its derivatives effective ligands in coordination chemistry, capable of forming stable metal complexes.

The synthesis of metal complexes typically involves the reaction of a quinazolinone-based ligand with a metal salt in a suitable solvent. For example, zinc(II) complexes have been successfully synthesized using a derivative, (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline (L). The interaction of this ligand with Zn(NO₃)₂ or with a mixture of Zn(NO₃)₂ and the non-steroidal anti-inflammatory drug sodium diclofenac (B195802) resulted in the formation of the complexes Zn(L)₂₂·MeOH and [Zn(L)(dicl-O)₂]·MeOH, respectively. nih.gov These syntheses demonstrate the ability of the hydrazone derivative of 4-hydrazinylquinazoline to coordinate with transition metal ions like Zn(II). nih.gov

Hydrazone ligands derived from other heterocyclic cores have also been used to synthesize a variety of metal complexes with Co(II), Ni(II), Cu(II), and Zn(II) ions by refluxing the ligand with the corresponding metal chloride in methanol. jptcp.com This general approach is applicable to ligands derived from 2(1H)-Quinazolinone, 4-hydrazinyl-.

Table 2: Synthesized Metal Complexes of a 4-Hydrazinylquinazoline Derivative

| Ligand (L) | Metal Salt(s) | Resulting Complex Formula | Reference |

|---|---|---|---|

| (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline | Zn(NO₃)₂ | Zn(L)₂₂·MeOH | nih.gov |

| (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline | Zn(NO₃)₂ and Sodium Diclofenac | [Zn(L)(dicl-O)₂]·MeOH | nih.gov |

The chelation properties and coordination modes of these ligands are typically elucidated using techniques such as FT-IR, NMR spectroscopy, and single-crystal X-ray crystallography.

In complexes of the ligand (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline (L), single-crystal X-ray analysis revealed that the ligand coordinates to the Zn(II) ion in a tridentate fashion. nih.gov The coordination occurs through three nitrogen atoms: one from the quinazoline ring, one from the hydrazone linkage, and one from the pyridine ring. nih.gov This demonstrates a specific and stable chelation mode involving multiple parts of the ligand structure.

The broader quinazolin-4(3H)-one scaffold can coordinate to metal ions in different ways. Studies on its complexes with cadmium and mercury halides show that coordination typically occurs via the nitrogen atom at the 3-position (ortho to the carbonyl group). researchgate.netnih.gov This indicates that the N3 atom of the quinazolinone ring is a primary site for metal binding.

Infrared (IR) spectroscopy provides key evidence for coordination. In metal complexes of hydrazone ligands, a downward shift in the stretching frequency of the azomethine (C=N) group and the carbonyl (C=O) group in the IR spectrum compared to the free ligand indicates the involvement of the azomethine nitrogen and carbonyl oxygen in coordination to the metal ion. jptcp.com Concurrently, the appearance of new, non-ligand bands at lower frequencies can be assigned to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, confirming the chelation. jptcp.com

Table 3: Spectroscopic Evidence for Coordination in Hydrazone Metal Complexes

| Vibrational Mode | Change upon Complexation | Implication | Reference |

|---|---|---|---|

| ν(C=N) (Azomethine) | Shift to lower frequency | Coordination of azomethine nitrogen to metal ion | jptcp.com |

| ν(C=O) (Carbonyl) | Shift to lower frequency | Coordination of carbonyl oxygen to metal ion | jptcp.com |

| New Bands | Appearance in 504–528 cm⁻¹ and 427–445 cm⁻¹ regions | Formation of M-O and M-N bonds, respectively | jptcp.com |

Advanced Spectroscopic and Structural Elucidation of 2 1h Quinazolinone, 4 Hydrazinyl Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 4-hydrazinyl-2(1H)-quinazolinone analogues, offering precise information about the proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H-NMR) Interpretations

¹H-NMR spectra of 4-hydrazinyl-2(1H)-quinazolinone derivatives provide a wealth of information. The protons on the quinazolinone aromatic ring typically appear as multiplets or distinct doublets and triplets in the aromatic region of the spectrum, generally between δ 7.0 and 8.5 ppm. mdpi.com

A key feature is the presence of exchangeable protons from the hydrazinyl (-NHNH₂) and the quinazolinone amide (-NH-) groups. In the parent compound, 2-hydrazinylquinazolin-4(3H)-one, three signals that are exchangeable with deuterium (B1214612) oxide (D₂O) have been observed in the δ 8.09–10.24 ppm range, corresponding to the protons of the two NH groups and the NH₂ group. mdpi.comsemanticscholar.org The signals for the four aromatic protons of the quinazolinone core are also readily identified in their expected regions. mdpi.comsemanticscholar.org In various hydrazone derivatives, the remaining NH proton often appears as a singlet at a downfield chemical shift, sometimes above δ 10.0 ppm. epstem.netnih.gov For instance, in one (E)-2-(2-benzylidenehydrazinyl) derivative, the NH proton gives a broad singlet at δ 10.18 ppm. nih.gov

Table 1: ¹H-NMR Data for Selected 2(1H)-Quinazolinone, 4-hydrazinyl- Analogues (in DMSO-d₆)

| Compound | Ar-H (ppm) | =CH (ppm) | NH/NH₂ (ppm) | Other Protons (ppm) | Reference |

| 2-Hydrazinylquinazolin-4(3H)-one | --- | --- | 8.09-10.24 (3H, br s, D₂O exchangeable) | Aromatic protons in expected regions | mdpi.com |

| (E)-2-(2-(4-((1-(4-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzylidene) hydrazineyl)quinazolin-4(3H)-one | 7.09-8.29 (m, 13H) | 8.38 (s, 1H) | 10.18 (br s, 1H) | 5.79 (s, 2H, CH₂-O), 5.28 (s, 2H, CH₂-N), 2.46 (s, 3H, N-CH₃) | nih.gov |

| 2-(2-(1-(Furan-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one | 6.56-7.84 (m, 6H) | --- | 10.35, 11.18 (2s, 2H, D₂O exchangeable) | 2.24 (s, 3H, N=C-CH₃) | mdpi.com |

| 2-(2-(2-Oxoindolin-3-ylidene)hydrazinyl)quinazolin-4(3H)-one | 7.09-7.91 (m, 7H) | --- | 10.50, 10.91, 11.22 (3s, 3H, D₂O exchangeable) | --- | mdpi.com |

| Hydrazone derivative (5) | 6.85-8.07 (m, 6H) | 8.47 (s, 1H) | 11.07, 12.65 (2s, 2H) | 3.99 (s, 2H, CH₂), 9.68 (b, 1H, OH) | epstem.net |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the quinazolinone ring is a particularly diagnostic signal, appearing significantly downfield. For the parent 2-hydrazinyl derivative, this signal has been reported at δ 163.91 ppm. mdpi.comsemanticscholar.org In various hydrazone analogues, the C=O signal is typically found in the range of δ 161-169 ppm. mdpi.comnih.gov

The aromatic carbons of the quinazolinone core and any attached phenyl groups resonate in the typical range of δ 114-155 ppm. mdpi.comnih.gov The carbon of the C=N bond formed in hydrazone derivatives can also be identified, often in the range of δ 140-155 ppm. mdpi.comsemanticscholar.org

Table 2: ¹³C-NMR Data for Selected 2(1H)-Quinazolinone, 4-hydrazinyl- Analogues (in DMSO-d₆)

| Compound | C=O (ppm) | Ar-C & C=N (ppm) | Other Carbons (ppm) | Reference |

| 2-Hydrazinylquinazolin-4(3H)-one | 163.91 | Signals for C=N and aromatic carbons in expected regions | --- | semanticscholar.org |

| (E)-2-(2-(4-((1-(4-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzylidene) hydrazineyl)quinazolin-4(3H)-one | 175.36 | 114.16-159.91 | 61.57 (CH₂-O), 52.43 (CH₂-N), 27.22 (N-CH₃) | nih.gov |

| 2-(2-(2-Oxoindolin-3-ylidene)hydrazinyl)quinazolin-4(3H)-one | 161.97, 169.03 | 118.02-154.73 | --- | mdpi.com |

| (E)-2-(2-(4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)hydrazineyl)-3-methylquinazolin-4(3H)-one | 161.22 | 114.97-161.04 | 61.13 (CH₂-O), 52.75 (CH₂-N), 27.90 (N-CH₃) | nih.gov |

Two-Dimensional NMR Techniques

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for the definitive assignment of proton and carbon signals, especially in complex analogues. These techniques help establish connectivity between protons, between protons and their directly attached carbons, and across multiple bonds, respectively. The use of 2D NMR has been noted for the structural investigation of related quinazoline (B50416) systems, underscoring its importance for correcting previous spectral assignments and confirming the conformation of these molecules in solution. rsc.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

IR spectroscopy is a rapid and effective method for identifying the principal functional groups present in 4-hydrazinyl-2(1H)-quinazolinone analogues. The spectra are characterized by several key absorption bands. mdpi.com

A strong absorption band corresponding to the C=O (amide carbonyl) stretching vibration is consistently observed in the region of 1660-1699 cm⁻¹. mdpi.comepstem.net The N-H stretching vibrations of the quinazolinone ring and the hydrazinyl group give rise to one or more bands in the 3100-3450 cm⁻¹ range. mdpi.comnih.gov For 2-hydrazinylquinazolin-4(3H)-one, absorption bands for the NH and NH₂ groups were identified in the 3187-3431 cm⁻¹ region. mdpi.com The stretching vibrations for the C=N bond in hydrazone derivatives are typically seen between 1580 and 1682 cm⁻¹. mdpi.comepstem.netnih.gov Aromatic C-H stretching is usually observed just above 3000 cm⁻¹. mdpi.commdpi.com

Table 3: Characteristic IR Absorption Bands (ν, cm⁻¹) for 2(1H)-Quinazolinone, 4-hydrazinyl- Analogues

| Compound/Derivative Class | ν(N-H) | ν(C=O) | ν(C=N) | Reference |

| 2-Hydrazinylquinazolin-4(3H)-one | 3187-3431 | 1674 | --- | mdpi.com |

| Hydrazone derivative (5) | 3389 | 1662 | --- | epstem.net |

| Hydrazone derivative (4f) | 3201, 3432 | 1671, 1699 | 1596, 1633 | mdpi.com |

| Hydrazone derivative (4d) | 3191, 3425 | 1694 | 1591, 1638 | mdpi.com |

| Hydrazone derivative (CM1) | 3344 | 1616 | 1682 | nih.gov |

| Hydrazone derivative (CM6) | 3365 | 1620 | 1667 | nih.gov |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is vital for determining the molecular weight and confirming the elemental composition of 4-hydrazinyl-2(1H)-quinazolinone analogues. mdpi.com Electron Ionization (EI) or softer ionization techniques such as Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are used. The analysis typically reveals a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular formula of the synthesized compound. mdpi.comnih.gov For example, the mass spectrum of a dichlorinated diquinoline product derived from a hydrazinyl precursor showed the correct molecular ion peak at m/z = 383. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further validating the proposed chemical formula. rsc.orgrsc.org

The fragmentation patterns observed in the mass spectra can also offer valuable structural information, helping to piece together the different components of the molecule.

Table 4: Mass Spectrometry Data for Selected Quinazolinone Analogues

| Compound | Ionization Method | m/z (Observed Ion) | Reference |

| 3,10-Dichloropyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-dione (3f) | FAB | 383 (M⁺) | mdpi.com |

| 2,11-Dimethylpyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-dione (3d) | FAB | 342 (M⁺) | mdpi.com |

| N-[N′-(2-cyano-acetyl)-hydrazino-carbo-thioyl]-4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzamide derivative (3a) | --- | 538 | nih.gov |

| 2-(4-Bromophenyl)quinazolin-4(3H)-one (3b) | ESI | 300.9972 ([M+H]⁺) | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated systems of 4-hydrazinyl-2(1H)-quinazolinone analogues. The spectra of quinazolinone derivatives, recorded in solvents like acetonitrile, typically display two main absorption bands. researchgate.net

The first band, appearing at shorter wavelengths (e.g., 240–300 nm), is generally attributed to high-energy π → π* transitions within the aromatic quinazolinone ring system. researchgate.netnih.gov A second, longer-wavelength band, often observed in the 310–425 nm range, is assigned to the lower-energy n → π* transition. researchgate.net This transition involves the non-bonding electrons on heteroatoms like nitrogen and oxygen. The broad nature of these absorption bands often suggests a superposition of different transitions, including both n → π* and certain π → π* types (¹La and ¹Lb). nih.gov The specific position and intensity of these bands can be influenced by the type and position of substituents on the quinazolinone core. researchgate.net

Single-Crystal X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides definitive proof of the three-dimensional structure of molecules in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. For analogues of 2(1H)-Quinazolinone, 4-hydrazinyl-, these studies are crucial for understanding their conformational and electronic properties.

A key analogue, (E)-4-(2-benzylidene-hydrazineyl)quinolin-2(1H)-one, was analyzed to elucidate its molecular structure. researchgate.net The X-ray diffraction study was conducted at 123(2) K using Cu-Kα radiation. helsinki.fi The resulting data confirmed the compound crystallizes in a monoclinic system. helsinki.fi

The solid-state conformation of such analogues is of significant interest. Studies on related quinazolinone derivatives have shown that the spatial relationship between the quinazolinone core and its substituents can vary. For instance, some analogues adopt an extended, antiperiplanar arrangement, while others exhibit a folded, synclinal orientation. nih.gov This conformational flexibility can be influenced by subtle steric interactions and the nature of the linker between the aromatic systems. nih.gov The energy difference between these folded and extended conformations can be small, suggesting that both may be accessible in different environments. nih.gov

Table 1: Selected Crystallographic Data for (E)-4-(2-Benzylidene-hydrazineyl)quinolin-2(1H)-one researchgate.nethelsinki.fi

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Temperature | 123(2) K |

| Radiation | Cu-Kα (λ = 1.54178 Å) |

| Key Feature | Strong intramolecular hydrogen bonds |

| Conformation | (E)-isomer |

This interactive table summarizes key parameters from the single-crystal X-ray diffraction study.

Investigation of Tautomeric Equilibria and Conformational Preferences

The 2(1H)-Quinazolinone, 4-hydrazinyl- scaffold can exist in several tautomeric forms due to the mobility of protons. Understanding the predominant tautomer is essential as it governs the compound's chemical reactivity and biological interactions. The main tautomeric possibilities involve the quinazolinone ring and the hydrazinyl substituent.

The quinazolinone ring itself can exhibit keto-enol tautomerism, existing as the 2-oxo form (lactam) or the 2-hydroxy form (lactim). Additionally, the hydrazinyl group introduces the possibility of azo-hydrazone tautomerism. For derivatives formed by the condensation of the 4-hydrazinyl group, the equilibrium between the hydrazone and azo forms is a critical consideration. Spectroscopic evidence, particularly from infrared data, for related arylazo derivatives of quinazolinone systems suggests that the hydrazone tautomeric form is generally favored over the azo form. mdpi.com

For the parent compound, 4-hydrazinyl-2(1H)-quinazolinone, the primary tautomeric considerations are:

Amide-Iminoenol Tautomerism: Equilibrium between the 2-oxo form and the 2-hydroxy-quinazoline form.

Hydrazone-Azo Tautomerism: While the parent compound has a free NH₂ group, its derivatives readily exhibit this. The hydrazone form is typically more stable.

Amine-Imine Tautomerism: The 4-hydrazinyl group can theoretically exist in equilibrium with a 4-hydrazono-1,4-dihydroquinazolin-2(1H)-one form.

The quinazolinone nucleus is a versatile heterocyclic system, and its derivatives can be classified based on the substitution patterns, including 2-substituted-4(3H)-quinazolinones and 2,4-disubstituted-4(3H)-quinazolinones. nih.gov The 4(3H)-quinazolinone structure is the most common, often derived from anthranilic acid precursors. nih.gov However, the 2(1H)-quinazolinone isomer, the focus here, is also a significant structural class. nih.gov The investigation into the tautomeric equilibrium of the related 4-hydroxy-2(1H)-quinolinone system further highlights the complex potential equilibria in these heterocyclic scaffolds. researchgate.net

Conformational preferences are largely determined by the rotation around single bonds, such as the C4-N bond connecting the hydrazine (B178648) group to the quinazolinone ring and the N-N bond of the hydrazine itself. As observed in crystallographic studies of analogues, both extended and folded conformations can be adopted, often with a low energy barrier between them. nih.gov The presence of an azomethine linker (-N=CH-) in some derivatives has been shown to enhance molecular flexibility, allowing the molecule to adopt a linear shape within receptor binding cavities. mdpi.com

Table 2: Potential Tautomeric Forms of the 2(1H)-Quinazolinone, 4-hydrazinyl- Scaffold

| Tautomer Type | Dominant Form | Alternative Form (less favored) |

| Quinazolinone Ring | 2-oxo (Lactam) | 2-hydroxy (Lactim) |

| Substituent (in derivatives) | Hydrazone (-NH-N=C<) | Azo (-N=N-CH<) |

This interactive table illustrates the principal tautomeric equilibria relevant to the 2(1H)-Quinazolinone, 4-hydrazinyl- chemical family.

Computational and Theoretical Chemistry Studies on 2 1h Quinazolinone, 4 Hydrazinyl and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of the electronic properties of molecules. nih.govmdpi.commdpi.combohrium.com DFT calculations have been widely applied to quinazolinone derivatives to elucidate their structure, reactivity, and spectroscopic properties. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.comyoutube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. malayajournal.org A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org

The HOMO represents the ability of a molecule to donate electrons, influencing its nucleophilicity and basicity. youtube.com Conversely, the LUMO indicates the capacity to accept electrons, which relates to a molecule's electrophilicity. youtube.comyoutube.com For quinazolinone derivatives, FMO analysis helps to predict the most likely sites for electrophilic and nucleophilic attack. ekb.eg The distribution of the HOMO and LUMO across the molecule reveals the regions where electron density is highest and lowest, respectively, providing a map of potential reactivity. malayajournal.org The energy of the HOMO is directly related to the ionization potential, while the LUMO energy is related to the electron affinity.

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). youtube.comyoutube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity and lower kinetic stability. malayajournal.org |

Calculation of Global Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Hardness, Electrophilicity)

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2.

Global Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge. It is calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ ≈ -(I+A)/2). researchgate.net

These descriptors are valuable for comparing the reactivity of different quinazolinone analogues and for understanding how various substituents influence their chemical behavior. ekb.eg For example, a higher electrophilicity index suggests a greater propensity to act as an electrophile in reactions. researchgate.net

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon accepting an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / η | Reciprocal of hardness, indicates polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Measure of electrophilic character. researchgate.net |

Mulliken Charge Analysis and Electrostatic Potentials

Mulliken charge analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into the distribution of electrons. irjweb.com This analysis can help identify which atoms are electron-rich (negative charge) and which are electron-poor (positive charge), thereby predicting sites susceptible to electrophilic or nucleophilic attack. irjweb.com

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution around a molecule. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and attractive to electrophiles, and regions of positive electrostatic potential (colored blue), which are electron-deficient and attractive to nucleophiles. irjweb.com For quinazolinone derivatives, MEP analysis is a valuable tool for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how a molecule will interact with a biological receptor. malayajournal.org

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.govarxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational flexibility of 2(1H)-Quinazolinone, 4-hydrazinyl- and its analogues, as well as their interactions with solvent molecules. nih.govnih.gov

These simulations can reveal the preferred conformations of the molecule in solution, the energy barriers between different conformations, and the influence of the solvent on the molecule's structure and dynamics. arxiv.org Understanding the conformational landscape is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to bind to a biological target. arxiv.org MD simulations can also shed light on how water molecules or other solvent components interact with the quinazolinone derivative, which can significantly impact its solubility and bioavailability.

In Silico Molecular Docking Studies for Receptor-Ligand Interactions

In silico molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.govphytopharmajournal.com This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.govresearchgate.netresearchgate.net

Prediction of Binding Modes and Affinities with Biological Targets

For 2(1H)-Quinazolinone, 4-hydrazinyl- and its analogues, molecular docking studies can predict how these compounds might bind to specific biological targets, such as enzymes or receptors implicated in disease. mdpi.comnih.govnih.govwaocp.org The docking process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity, often expressed as a docking score or binding energy. researchgate.net

The results of molecular docking can reveal the key intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.comresearchgate.net This information is invaluable for structure-activity relationship (SAR) studies, helping to explain why certain analogues are more potent than others and guiding the design of new derivatives with improved binding affinity and selectivity. nih.gov

Elucidation of Specific Ligand-Protein Interactions (Hydrogen Bonding, Hydrophobic Interactions)

Molecular docking studies have been instrumental in revealing the specific interactions between 4-hydrazinyl-2(1H)-quinazolinone derivatives and their biological targets. These studies help in understanding the key amino acid residues and the types of non-covalent interactions that are crucial for the binding affinity and selectivity of these compounds.

One of the primary interactions governing the binding of quinazolinone derivatives is hydrogen bonding . The quinazolinone core, with its hydrogen bond donors (N-H) and acceptors (C=O), frequently forms critical hydrogen bonds with the amino acid residues in the active site of proteins. For instance, in studies of quinazolinone derivatives as inhibitors of enzymes like cyclooxygenase-2 (COX-2), the carbonyl group of the quinazolinone ring has been observed to form hydrogen bonds with residues such as Lys241 and Asn247. nih.gov The amino group at other positions can also contribute to hydrogen bonding, for example with Ser240. nih.gov In the context of EGFR inhibitors, docking results have shown that quinazolinone hydrazide derivatives can interact with key residues like Val702, Lys721, Met769, and Asp831 through hydrogen bonds. nih.gov

Hydrophobic interactions also play a significant role in the binding of these ligands. The aromatic quinazoline (B50416) ring system can engage in π-π stacking and π-alkyl interactions with the aromatic and aliphatic side chains of amino acids. For example, the aromatic moiety of certain quinazolinone derivatives has been shown to have π-π and π-alkyl interactions with residues like Tyr57 and Lys241. nih.gov The presence of a methyl group on the aromatic ring can introduce favorable hydrophobic interactions that are absent in the unsubstituted parent compound. nih.gov

The hydrazinyl group in 2(1H)-Quinazolinone, 4-hydrazinyl- and its derivatives offers additional points for interaction. This group can act as both a hydrogen bond donor and acceptor, further anchoring the ligand within the binding pocket. The synthesis of various hydrazone derivatives from 2-hydrazinylquinazolin-4(3H)-one highlights the chemical versatility of this group for creating new molecules with potentially enhanced biological activities through varied interaction patterns. mdpi.com

The following table summarizes key ligand-protein interactions for some quinazolinone analogues as identified in molecular docking studies.

| Compound/Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction |

| Quinazolinone derivatives | NF-κB | Ser240, Lys241, Asn247, Asp271, Arg305, Tyr57 | Hydrogen Bonding, π-π stacking, π-alkyl |

| Quinazolinone hydrazide derivatives | EGFR | Val702, Lys721, Met769, Asp831 | Hydrogen Bonding |

| Quinazolin-4-one derivatives | Cyclooxygenase-2 (COX-2) | Not specified | Hydrogen Bonding |

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. For 2(1H)-Quinazolinone, 4-hydrazinyl- and its analogues, QSAR studies have been pivotal in identifying the key structural features that govern their therapeutic effects.

These models are typically developed using a set of molecules with known activities and a variety of calculated molecular descriptors. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., steric, electronic, and hydrophobic fields).

For instance, a 3D-QSAR study on 4(3H)-quinazolinone derivatives with dithiocarbamate (B8719985) side chains as thymidylate synthase inhibitors utilized methods like FlexiDock and SCORE2.0 to establish a correlation between the binding energies and inhibitory activities. nih.gov Such models provide valuable insights for optimizing the structure of existing antifolates. nih.gov Another study focused on quinazoline-containing hydroxamic acids as histone deacetylase 6 (HDAC6) inhibitors employed machine learning methods like Random Forest and EXtreme Gradient Boosting to develop robust QSAR models. nih.gov These models were then used for virtual screening to identify promising new compounds. nih.gov

The general workflow for a QSAR study involves:

Data Set Selection: A series of analogues with a range of biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each molecule.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR equation.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The resulting QSAR models can be represented by a mathematical equation that quantifies the contribution of different descriptors to the activity. These models not only predict the activity of new, unsynthesized compounds but also provide a deeper understanding of the structure-activity landscape.

| QSAR Study Focus | Methodologies | Key Findings/Applications |

| 4(3H)-quinazolinone derivatives as thymidylate synthase inhibitors | FlexiDock, SCORE2.0, CoMFA | Good correlation between calculated binding energies and inhibitory activities; provided guidelines for structural optimization. nih.gov |

| Quinazoline-containing hydroxamic acids as HDAC6 inhibitors | Random Forest, EXtreme Gradient Boosting | Development of consensus QSAR models for virtual screening of new compounds. nih.gov |

| 1,8-Naphthalimide-4-aminoquinoline derivatives as antimalarials | 2D QSAR, AM1 semi-empirical method | Identification of key descriptors like dipole moment, atomic net charge, and log P influencing antimalarial activity. researchgate.net |

Thermodynamic Calculations for Reaction Feasibility

Thermodynamic calculations, particularly those based on Density Functional Theory (DFT), are crucial for assessing the feasibility and understanding the mechanisms of chemical reactions involving 2(1H)-Quinazolinone, 4-hydrazinyl- and its analogues. These calculations can provide valuable information about the energies of reactants, products, and transition states, thereby helping to predict reaction pathways and optimize reaction conditions.

For example, DFT calculations have been employed to study the autoxidation of 4-hydrazinylquinolin-2(1H)-ones, a reaction that leads to the formation of pyridazino[4,3-c:5,6-c′]diquinolines. mdpi.com These quantum mechanical calculations were used to prove the stability of the formed products, thus supporting the proposed reaction mechanism. mdpi.com

In another study, DFT calculations were used to investigate the relative stability of different isomeric forms of a quinazolinone-nitrate complex in both the gas phase and in solution. nih.gov The results highlighted the significant impact of the medium on the stability and structure of the complex. nih.gov Such studies are essential for understanding the behavior of these compounds in different environments.

The key thermodynamic parameters that can be calculated include:

Gibbs Free Energy of Reaction (ΔG): A negative ΔG indicates a spontaneous reaction.

Enthalpy of Reaction (ΔH): Indicates whether a reaction is exothermic (negative ΔH) or endothermic (positive ΔH).

Entropy of Reaction (ΔS): Reflects the change in disorder during a reaction.

By calculating these parameters for a proposed synthesis or reaction of 2(1H)-Quinazolinone, 4-hydrazinyl-, chemists can predict whether the reaction is likely to proceed under a given set of conditions. This predictive power can save significant time and resources in the laboratory.

| Studied System | Computational Method | Key Findings |

| Autoxidation of 4-hydrazinylquinolin-2(1H)-ones | DFT | Proved the stability of the pyridazino[4,3-c:5,6-c′]diquinoline products. mdpi.com |

| Quinazolinone-nitrate complex | DFT | Elucidated the relative stability of different isomers and the influence of the solvent. nih.gov |

Structure Activity Relationship Sar Investigations of 2 1h Quinazolinone, 4 Hydrazinyl Derivatives: Mechanistic and Pre Clinical Perspectives

Design Principles for Modulating Biological Activities Through Structural Modifications

The biological activity of 2(1H)-quinazolinone, 4-hydrazinyl- derivatives can be strategically modulated by introducing various structural modifications. The core principle lies in the strategic placement of different functional groups on the quinazolinone ring and the hydrazinyl moiety to enhance interactions with specific biological targets.

Key positions for modification on the quinazolinone ring that influence pharmacological activity include the 2, 6, and 8 positions. nih.gov For instance, the introduction of substituents at the 2-position, such as methyl or thiol groups, has been shown to be crucial for antimicrobial activity. nih.gov Furthermore, the presence of halogen atoms at the 6 and 8 positions can also enhance antimicrobial effects. nih.gov

The hydrazinyl group at the 4-position serves as a critical linker, allowing for the attachment of various pharmacophores. The nature of the substituent on this hydrazinyl moiety significantly dictates the resulting biological activity. For example, the condensation of the 2-hydrazinyl derivative with different carbonyl compounds, such as aldehydes and ketones, leads to the formation of hydrazone derivatives with potent antimicrobial properties. mdpi.comdoaj.org The resulting hydrazones can be further cyclized to form pyrazole (B372694) derivatives, expanding the chemical diversity and potential biological activities. mdpi.com

In the context of anticancer activity, the design of these derivatives often involves creating hybrid molecules that combine the quinazolinone core with other known anticancer scaffolds. nih.gov For instance, linking the quinazolinone moiety to fragments like triazoles has yielded compounds with kinase inhibitory effects. nih.gov The linker's length and flexibility, provided by the hydrazinyl group, are crucial for optimal interaction with the target enzyme's active site. nih.gov

The following interactive table summarizes the design principles based on substituent effects at different positions of the 2(1H)-Quinazolinone, 4-hydrazinyl- scaffold.

| Position of Modification | Type of Substituent | Resulting Biological Activity |

| 2-position | Methyl, Thiol groups | Enhanced antimicrobial activity nih.gov |

| Propyl group | Potent anticancer activity nih.gov | |

| 3-position | Substituted aromatic ring | Essential for antimicrobial activity nih.gov |

| 4-position (Hydrazinyl) | Hydrazone formation with carbonyls | Potent antimicrobial agents mdpi.comdoaj.org |

| Linkage to triazoles | Kinase inhibitory and anticancer effects nih.gov | |

| 6 & 8-positions | Halogen atoms (e.g., Iodo) | Improved antimicrobial activity nih.gov |

Mechanistic Studies of Antimicrobial Activity in vitro

Derivatives of 2(1H)-Quinazolinone, 4-hydrazinyl- have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. mdpi.com Mechanistic studies have revealed that their mode of action often involves the inhibition of essential bacterial enzymes and interaction with vital cellular components.

Inhibition of Bacterial Enzymes (e.g., DNA Gyrase, DNA Topoisomerase IV)

A primary mechanism of antimicrobial action for these derivatives is the inhibition of bacterial DNA gyrase and DNA topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them excellent targets for antibacterial agents.

Several studies have reported that quinazolinone derivatives act as inhibitors of DNA gyrase. mdpi.comnih.gov For example, novel hybrid compounds combining the quinazolin-4(3H)-one nucleus with hydrazone or 4-formylpyrazole moieties have been designed and synthesized as potent antimicrobial agents targeting the DNA gyrase enzyme. mdpi.com Molecular docking studies have further elucidated the binding interactions of these compounds within the active site of E. coli DNA gyrase. mdpi.com

Similarly, quinazoline-2,4(1H,3H)-dione derivatives have been developed as fluoroquinolone-like inhibitors of both bacterial gyrase and DNA topoisomerase IV. nih.gov The rationale behind this design is to overcome bacterial resistance to existing fluoroquinolones by creating new derivatives that can effectively target these enzymes. nih.gov The N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides are another class of derivatives that have been identified as novel inhibitors of the DNA gyrase subunit B (GyrB). nih.govunivie.ac.at

The following table presents data on the inhibitory activity of selected 2(1H)-Quinazolinone, 4-hydrazinyl- derivatives against bacterial enzymes.

| Compound Class | Target Enzyme | Key Findings |

| Quinazolinone-hydrazone/pyrazole hybrids | DNA Gyrase | Designed as potent inhibitors with confirmed binding in the active site. mdpi.com |

| Quinazoline-2,4(1H,3H)-dione derivatives | DNA Gyrase, DNA Topoisomerase IV | Act as fluoroquinolone-like inhibitors to combat bacterial resistance. nih.gov |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | DNA Gyrase Subunit B (GyrB) | Identified as novel and potent inhibitors of GyrB. nih.govunivie.ac.at |

Interaction with DNA and Cell Wall Structures

In addition to enzyme inhibition, some quinazolinone derivatives exert their antimicrobial effects through direct interaction with bacterial DNA and cell wall structures. nih.gov These interactions can disrupt cellular integrity and essential processes, ultimately leading to cell death.

The planar, conjugated system of the quinazoline (B50416) ring allows these compounds to intercalate into the DNA double helix. researchgate.net This intercalation can interfere with DNA replication and transcription, contributing to the observed antimicrobial activity. Furthermore, certain derivatives have been shown to interact with the bacterial cell wall, although the specific molecular details of this interaction are still under investigation. nih.gov

Mechanistic Studies of Antitumor Activity in vitro

The antitumor potential of 2(1H)-quinazolinone, 4-hydrazinyl- derivatives has been a significant area of research. nih.gov These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the modulation of critical cellular processes.

Enzyme Inhibition (e.g., VEGFR-2, Cdk4, Thymidylate Synthase, Dihydrofolate Reductase, LDHA, CDK5)

A prominent mechanism of antitumor activity for these derivatives is the inhibition of various protein kinases and enzymes that are overexpressed or dysregulated in cancer cells.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. nih.gov Several quinazoline-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govresearchgate.net For example, a series of quinazolinone hydrazide triazole derivatives were designed as novel MET and VEGFR kinase inhibitors, demonstrating significant anticancer effects. nih.gov

CDK4/6: Cyclin-dependent kinases 4 and 6 (CDK4/6) are crucial for cell cycle progression, particularly the transition from the G1 to the S phase. nih.gov Dysregulation of the CDK4/6 pathway is common in many cancers. New quinazolinone derivatives have been synthesized as potential CDK4/6 inhibitors for breast cancer treatment. nih.gov Some 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives have also been identified as selective CDK4/6 inhibitors. researchgate.net

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in the synthesis of purines, pyrimidines, and several amino acids. It is a well-known target for anticancer drugs. Certain quinazolinone hybrids have shown superior DHFR inhibition compared to the standard drug methotrexate. nih.gov

CDK5: Cyclin-dependent kinase 5 (CDK5) is implicated in neurodegenerative diseases and has also been explored as a cancer target. nih.gov Novel series of 3,4-dihydroquinazolin-2(1H)-ones have been designed and evaluated as CDK5 inhibitors. nih.govresearchgate.net

The following table summarizes the inhibitory activity of various 2(1H)-Quinazolinone, 4-hydrazinyl- derivatives against different antitumor enzyme targets.

| Compound Class | Target Enzyme | Key Findings |

| Quinazolinone hydrazide triazole derivatives | VEGFR-2, MET | Potent inhibitors with significant anticancer effects. nih.govnih.gov |

| Quinazolinone derivatives with acetamide (B32628) linkers | CDK4/6 | Identified as potential inhibitors for breast cancer treatment. nih.gov |

| Quinazolinone-thiazolidinone hybrids | Dihydrofolate Reductase (DHFR) | Demonstrated superior inhibitory potential compared to methotrexate. nih.gov |

| 3,4-dihydroquinazolin-2(1H)-ones | CDK5 | Designed as novel inhibitors with relevance to neurodegenerative disorders and cancer. nih.govresearchgate.net |

Modulation of Cellular Processes (e.g., Cell Cycle, Microtubule Polymerization) in cell lines

Beyond direct enzyme inhibition, 2(1H)-quinazolinone, 4-hydrazinyl- derivatives can also exert their antitumor effects by modulating fundamental cellular processes, such as the cell cycle and microtubule dynamics.

Cell Cycle Arrest: Many quinazolinone derivatives have been shown to induce cell cycle arrest, primarily at the G1 or G2/M phase, in various cancer cell lines. nih.govnih.govnih.gov For instance, a potent CDK4/6 inhibitor derived from quinazolinone arrested the cell cycle at the G1 phase in MCF7 breast cancer cells. nih.gov Another study demonstrated that certain quinazolinone derivatives induced G2/M phase cell cycle arrest in HCT-116 cells. nih.gov This arrest prevents cancer cells from proliferating and can lead to apoptosis.

Microtubule Polymerization: Microtubules are dynamic polymers essential for cell division, and their disruption is a successful strategy in cancer chemotherapy. Some 2,3-dihydroquinazoline-4(1H)-ones and quinazolin-4(3H)-ones have been identified as inhibitors of tubulin polymerization. nih.gov Molecular modeling studies have shown that these compounds can bind to the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule dynamics and leading to mitotic arrest and cell death. nih.gov

The following table provides an overview of the effects of 2(1H)-Quinazolinone, 4-hydrazinyl- derivatives on cellular processes in cancer cell lines.

| Cellular Process | Compound Type | Effect on Cancer Cell Lines |

| Cell Cycle | Quinazolinone-based CDK4/6 inhibitors | G1 phase arrest in MCF7 cells nih.gov |

| Quinazolinone derivatives | G2/M phase arrest in HCT-116 cells nih.gov | |

| Microtubule Polymerization | 2,3-dihydroquinazoline-4(1H)-ones | Inhibition of tubulin polymerization, leading to G2+M cell cycle arrest nih.gov |

Evaluation of Antioxidant and Radical Scavenging Mechanisms

The antioxidant potential of quinazolinone derivatives has been investigated through various established assays that measure their capacity to scavenge free radicals. The primary mechanisms of action often involve hydrogen atom transfer (HAT) or single electron transfer (SET). Common in vitro methods employed to evaluate these properties include the 2,2-diphenyl-1-picryl-hydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and cupric reducing antioxidant capacity (CUPRAC) assays. mdpi.com

Research into 2-substituted quinazolin-4(3H)-ones reveals critical structure-activity relationships for their antioxidant effects. The presence and position of hydroxyl (-OH) groups on a phenyl ring at the 2-position are paramount for radical scavenging activity. mdpi.com Studies have shown that for a 2-phenylquinazolin-4(3H)-one to exhibit antioxidant properties, it requires at least one hydroxyl group, often in conjunction with a methoxy (B1213986) substituent, or a second hydroxyl group. mdpi.com The most potent scavenging activity is observed in derivatives with two hydroxyl groups in the ortho or para positions on the phenyl ring. mdpi.com Conversely, a meta-substituted dihydroxy derivative shows a significant loss in scavenging capability. mdpi.com This suggests that the relative positioning of the hydroxyl groups is crucial for stabilizing the resulting phenoxyl radical through resonance.

Table 1: Antioxidant and Radical Scavenging Activity of Selected Quinazolinone Derivatives This table is interactive. You can sort and filter the data.

| Compound | Assay | Result Type | Value | Reference |

|---|---|---|---|---|

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH | EC50 | 7.5 µM | mdpi.com |

| 2-(2,4-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH | EC50 | 7.4 µM | mdpi.com |

| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH | EC50 | 7.2 µM | mdpi.com |

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | TEACCUPRAC | TEAC | 3.46 | mdpi.com |

| 2-(2,4-dihydroxyphenyl)quinazolin-4(3H)-one | TEACCUPRAC | TEAC | 2.62 | mdpi.com |

| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one | TEACCUPRAC | TEAC | 2.74 | mdpi.com |

| Pyrogallol derivative 5a | ABTS | IC50 | Lower than Trolox | nih.gov |

| Pyrogallol derivative 5c | ABTS | IC50 | Lower than Trolox | nih.gov |

| Pyrogallol derivative 5d | ABTS | IC50 | Lower than Trolox | nih.gov |

Protein Binding Studies (e.g., Bovine/Human Serum Albumin Interaction)